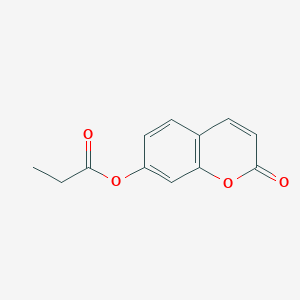![molecular formula C15H15ClN2S B5772764 N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea, commonly known as Sulfamethoxazole, is a synthetic antibiotic that belongs to the class of sulfonamides. It is widely used in the treatment of bacterial infections such as urinary tract infections, bronchitis, and pneumonia. Sulfamethoxazole is a white crystalline powder that is soluble in water and has a molecular weight of 253.74 g/mol.
Mecanismo De Acción
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. This leads to the inhibition of bacterial growth and ultimately results in the death of the bacteria.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have a number of biochemical and physiological effects. It has been found to be well absorbed in the gastrointestinal tract and is rapidly distributed throughout the body. Sulfamethoxazole is metabolized in the liver and excreted in the urine. It has been found to have a half-life of approximately 10 hours in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfamethoxazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria. However, there are also limitations to its use in lab experiments. Sulfamethoxazole can be toxic to certain cell types and can interfere with some biochemical assays.
Direcciones Futuras
There are several future directions for the study of Sulfamethoxazole. One area of research is the development of new analogs of Sulfamethoxazole with improved antibacterial activity. Another area of research is the study of the potential use of Sulfamethoxazole in the treatment of other diseases such as cancer and viral infections. Additionally, the mechanisms of resistance to Sulfamethoxazole in bacteria need to be further studied to develop new strategies for overcoming bacterial resistance.
Métodos De Síntesis
Sulfamethoxazole is synthesized by the reaction of 4-chloroaniline and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with thiourea to form Sulfamethoxazole. The synthesis method of Sulfamethoxazole is well established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
Sulfamethoxazole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacteria. It is commonly used in combination with trimethoprim, another antibiotic, to treat bacterial infections. Sulfamethoxazole has also been studied for its potential use in the treatment of other diseases such as malaria and toxoplasmosis.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKTYYMRMNOMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)

![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)




